molecular formula C16H18N4O3 B2799418 N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415491-61-9

N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2799418
CAS No.: 2415491-61-9
M. Wt: 314.345
InChI Key: ZLONAIPDTYYBQQ-UHFFFAOYSA-N
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Description

N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methoxyphenyl group, and a dimethylpyrimidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamido Group: The starting material, 5-amino-2-methoxybenzoic acid, is reacted with acetic anhydride to form 5-acetamido-2-methoxybenzoic acid.

    Formation of the Pyrimidine Ring: The acetamido derivative is then subjected to a cyclization reaction with appropriate reagents to form the pyrimidine ring. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

    Introduction of the Dimethyl Groups: The final step involves the introduction of dimethyl groups at the 5 and 6 positions of the pyrimidine ring. This can be achieved through alkylation reactions using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetamido groups, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester
  • N-(5-Acetamido-2-methoxyphenyl)-3-(3-chloro-4-isopropoxy-5-methoxyphenyl)acrylamide
  • N-(5-Acetamido-2-methoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

Uniqueness

N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9-10(2)17-8-18-15(9)16(22)20-13-7-12(19-11(3)21)5-6-14(13)23-4/h5-8H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLONAIPDTYYBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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